molecular formula C13H8O2 B12331948 3-Hydroxy-1H-phenalen-1-one CAS No. 5472-84-4

3-Hydroxy-1H-phenalen-1-one

Cat. No.: B12331948
CAS No.: 5472-84-4
M. Wt: 196.20 g/mol
InChI Key: DXBYIIARRIMNFJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-phenalen-1-one is an organic compound with the molecular formula C₁₃H₈O₂ and a molecular weight of 196.2014 g/mol It is a derivative of phenalenone, characterized by the presence of a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1H-phenalen-1-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 1,8-naphthalic anhydride with diethyl malonate in the presence of zinc chloride at 175°C for 14 hours . This method yields the desired compound with a high degree of purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenalenone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

3-Hydroxy-1H-phenalen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1H-phenalen-1-one involves its interaction with various molecular targets and pathways. For instance, it has been identified as an inhibitor of collagenase, a virulence factor in Leptospira interrogans . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the pathogen’s ability to invade host tissues.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1H-phenalen-1-one is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit collagenase sets it apart from other phenalenone derivatives, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

5472-84-4

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

3-hydroxyphenalen-1-one

InChI

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-7,14H

InChI Key

DXBYIIARRIMNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)O

Origin of Product

United States

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